molecular formula C9H19NO B15201610 4-(Piperidin-4-yl)butan-2-ol

4-(Piperidin-4-yl)butan-2-ol

Cat. No.: B15201610
M. Wt: 157.25 g/mol
InChI Key: OWBDZRUYNNGICS-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yl)butan-2-ol is an organic compound that features a piperidine ring attached to a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-yl)butan-2-ol typically involves the reaction of piperidine with butan-2-ol under specific conditions. One common method is the reductive amination of 4-piperidone with butan-2-ol in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation steps, and automated systems ensure precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced further to form different alcohol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Secondary alcohols

    Substitution: Various substituted piperidine derivatives

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperidin-4-yl)butan-2-ol is unique due to its specific combination of a piperidine ring and a butanol chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

4-piperidin-4-ylbutan-2-ol

InChI

InChI=1S/C9H19NO/c1-8(11)2-3-9-4-6-10-7-5-9/h8-11H,2-7H2,1H3

InChI Key

OWBDZRUYNNGICS-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1CCNCC1)O

Origin of Product

United States

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